2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride
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Overview
Description
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a chromenyl group, which is a derivative of chromone, and a pentanamide chain with two amino groups. The dihydrochloride form indicates that the compound is stabilized with two hydrochloride molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl group through a cyclization reaction. Subsequent steps involve the introduction of the pentanamide chain and the amino groups. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Types of Reactions
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromenyl group or the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride involves its interaction with specific molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The amino groups can form hydrogen bonds with biological molecules, influencing their function. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide
- 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride
- 2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;monohydrochloride
Uniqueness
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride is unique due to its specific chemical structure, which includes two amino groups and a chromenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,5-diamino-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.2ClH/c1-9-7-14(19)21-13-8-10(4-5-11(9)13)18-15(20)12(17)3-2-6-16;;/h4-5,7-8,12H,2-3,6,16-17H2,1H3,(H,18,20);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRTYLCHCNDIJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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